molecular formula C16H14BrNO3 B5626322 N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide

N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide

Cat. No. B5626322
M. Wt: 348.19 g/mol
InChI Key: MUIVGIWQLNVOEI-UHFFFAOYSA-N
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Description

"N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide" is a compound of interest in the field of medicinal chemistry due to its structural features and potential biological activities. The compound's synthesis and structural analysis are pivotal for understanding its chemical behavior and applications in various fields, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, including acetylation, alkylation, and nitration, under specific conditions to ensure high yield and purity. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps to achieve the compound with a significant yield and purity, providing a methodological basis for the synthesis of "N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide" (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure determination often employs techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of similar compounds has been elucidated, showing specific intermolecular and intramolecular interactions, which are crucial for understanding the molecular geometry and electronic structure of "N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide" (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical properties of acetamide compounds are influenced by their functional groups, leading to various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution. The specific reactions of "N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide" would depend on its functional groups and molecular structure.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the molecular structure and intermolecular forces. For related compounds, these properties have been extensively studied to understand their behavior in different environments (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-bromophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11(19)12-5-4-6-13(9-12)18-16(20)10-21-15-8-3-2-7-14(15)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIVGIWQLNVOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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